molecular formula C22H18F2N2O3 B12604890 4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-50-3

4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide

Katalognummer: B12604890
CAS-Nummer: 648922-50-3
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: FWWRMTAVJBSEQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of difluoro, formamido, and phenylethoxy groups attached to a benzamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which 4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide include other benzamide derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

648922-50-3

Molekularformel

C22H18F2N2O3

Molekulargewicht

396.4 g/mol

IUPAC-Name

4,5-difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H18F2N2O3/c23-19-12-18(21(25-14-27)13-20(19)24)22(28)26-16-7-4-8-17(11-16)29-10-9-15-5-2-1-3-6-15/h1-8,11-14H,9-10H2,(H,25,27)(H,26,28)

InChI-Schlüssel

FWWRMTAVJBSEQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3NC=O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.